- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,

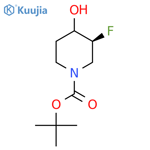

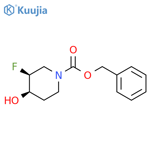

Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)

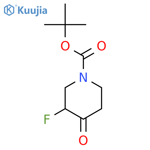

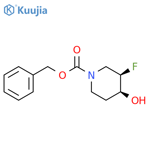

955029-44-4 structure

Nome del prodotto:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

Numero CAS:955029-44-4

MF:C10H18FNO3

MW:219.25322675705

MDL:MFCD18791210

CID:3160547

PubChem ID:40152150

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate

- rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)

- 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate

- tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine

- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester

- trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-1-Boc-3-fluoro-4-hydroxypiperidine

- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-

- SCHEMBL1554980

- tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- 955029-44-4

- tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- MFCD18632749

- CS-0058579

- 1174020-44-0

- 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate

- AS-34569

- WS-00417

- (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine

- ZWB02044

- DTXSID801160437

- AC-37144

- (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- XRNLYXKYODGLMI-YUMQZZPRSA-N

- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate

- AKOS015897992

- MFCD18791210

- N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine

- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee

- tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

-

- MDL: MFCD18791210

- Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1

- Chiave InChI: XRNLYXKYODGLMI-HTQZYQBOSA-N

- Sorrisi: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 219.12707160g/mol

- Massa monoisotopica: 219.12707160g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 15

- Conta legami ruotabili: 3

- Complessità: 239

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1

- Superficie polare topologica: 49.8Ų

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118509-250mg |

tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 250mg |

¥236.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D498870-500mg |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 500mg |

$140 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120644-50G |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 50g |

¥ 19,450.00 | 2023-04-12 | |

| Chemenu | CM294324-25g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95% | 25g |

$2450 | 2021-08-18 | |

| Apollo Scientific | PC430171-1g |

(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |

955029-44-4 | 97% | 1g |

£182.00 | 2025-02-21 | |

| Apollo Scientific | PC430171-5g |

(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |

955029-44-4 | 97% | 5g |

£655.00 | 2025-02-21 | |

| ChemScence | CS-0047869-1g |

rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 1g |

$950.0 | 2022-04-26 | ||

| Chemenu | CM294324-250mg |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95%+ | 250mg |

$90 | 2022-09-29 | |

| Alichem | A129000026-1g |

tert-Butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylateracemate |

955029-44-4 | 95% | 1g |

$253.62 | 2023-08-31 | |

| Chemenu | CM294324-5g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95%+ | 5g |

$619 | 2022-09-29 |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

1.2 Reagents: Methanol , Water ; rt

1.2 Reagents: Methanol , Water ; rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

Riferimento

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ; 12 h, rt → 80 °C

Riferimento

- Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases, United States, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 45 min, 0 °C

1.2 Reagents: Acetone

1.2 Reagents: Acetone

Riferimento

- Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

Riferimento

- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

Riferimento

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

Riferimento

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,

Metodo di produzione 17

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Triethylamine trihydrofluoride ; rt → 80 °C; overnight, 80 °C

Riferimento

- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties, Chemistry - A European Journal, 2023, 29(47),

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

Riferimento

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

Riferimento

- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

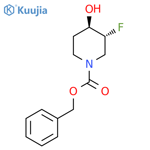

- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

- Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

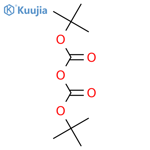

- Di-tert-butyl dicarbonate

- benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- benzyl (3R,4S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Letteratura correlata

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate) Prodotti correlati

- 315684-79-8(ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate)

- 1012480-95-3(N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide)

- 2228272-34-0(3-(2,4-dimethyl-1H-pyrrol-3-yl)oxypiperidine)

- 361182-42-5(4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

- 93131-79-4(3,5-di-tert-butylphenyl 4-methylbenzene-1-sulfonate)

- 868215-27-4(N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)

- 36837-97-5(2-Propenoic acid,2-methyl-, 1,1'-(dithiodi-2,1-ethanediyl) ester)

- 1079-47-6(Methyl 5-iodo-1H-indazole-3-carboxylate)

- 57489-70-0(7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one)

- 113975-32-9(N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

Purezza:99%

Quantità:5g

Prezzo ($):396.0